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molecular formula C13H25N B8525388 2-Azabicycloheptane

2-Azabicycloheptane

Cat. No. B8525388
M. Wt: 195.34 g/mol
InChI Key: HREMGZQEPGHZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06743812B1

Procedure details

E, EI, EII and EIII individually represent hydrogen, alkyl (e.g., straight chain or branched alkyl including C1-C8, preferably C1-C5, such as methyl, ethyl, or isopropyl), substituted alkyl, halo substituted alkyl (e.g., straight chain or branched alkyl including C1-C8, preferably C1-C5, such as trifluoromethyl or trichloromethyl), cycloalkyl, substituted cycloalkyl, heterocyclyl, substituted heterocyclyl, aryl, substituted aryl, alkylaryl, substituted alkylaryl, arylalkyl or substituted arylalkyl; all of E, EI, EII, EIII can be hydrogen, or at least one of E, EI, EII, EIII is non-hydrogen (e.g., alkyl, substituted alkyl, halo substituted alkyl, cycloalkyl, substituted cycloalkyl, heterocyclyl, substituted heterocyclyl, aryl, substituted aryl, alkylaryl, substituted alkylaryl, arylalkyl or substituted arylalkyl) and the remaining E, EI, EII, EIII are hydrogen; either E and EI or EII and EIII and their associated carbon atom can combine to form a ring structure such as cyclopentyl, cyclohexyl or cycloheptyl; either E and EII or EI and EIII and their associated carbon atoms can combine to form a ring structure such as cyclopentyl, cyclohexyl or cycloheptyl; Z and ZI individually represent hydrogen or alkyl (e.g., straight chain or branched alkyl including C1-C8, preferably C1-C5, such as methyl, ethyl, or isopropyl), and preferably at least one of Z and ZI is hydrogen, and most preferably Z is hydrogen and ZI is methyl; alternatively Z is hydrogen and ZI represents a ring structure (cycloalkyl, heterocyclyl, aryl or alkylaryl), such as cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl, cycloheptyl, adamantyl, quinuclidinyl, pyridinyl, quinolinyl, pyrimidinyl, phenyl, benzyl, thiazolyl or oxazolyl, methylpyridine, ethylpyridine, methylpyrazine or ethylpyrazine (where any of the foregoing can be suitably substituted with at least one substituent group, such as alkyl, alkoxyl, halo, or amino substituents); alternatively Z is hydrogen and ZI is propargyl; alternatively Z, ZI, and the associated nitrogen atom can form a ring structure such as aziridinyl, azetidinyl, pyrollidinyl, piperidinyl, piperazinyl, morpholinyl, iminothiazolinyl or iminooxazolinyl (optionally substituted with pyridinyl, such as 3-pyridinyl, or pyrimidinyl, such as 5-pyrimidinyl); ZI and EI and the associated carbon and nitrogen atoms can combine to form a monocyclic ring structure such as pyrazolyl or isoxazolaminyl; ZI and EIII and the associated carbon and nitrogen atoms can combine to form a monocyclic ring structure such as azetidinyl, pyrollidinyl, piperidinyl, thiazolyl, oxazolyl or piperazinyl or a bicyclic ring structure such as 3-([4.2.0]-2-azabicyclooctyl), 3-([2.2.2]-2azabicyclooctyl), or 3-([2.2.1]-2-azabicycloheptyl); Z, ZI and EIII and the associated carbon and nitrogen atoms can combine to form a bicyclic ring structure such as quinuclidinyl, 2-([2.2.1]-1-azabicycloheptyl), or 2-([3.3.0]-1-azabicyclooctyl), or a tricyclic ring structure such as azaadamantyl; ZI, EII and EIII and the associated carbon and nitrogen atoms can combine to form a bicyclic ring structure such as 1-([2.2.1]-2-azabicycloheptyl); Z, ZI, EII and EIII and the associated carbon and nitrogen atoms can combine to form a tricyclic ring structure. In the situation in which B′ is olefinic and its associated RI substituent combines with X or YI to form a 5 membered heterocyclic aromatic ring (e.g., furan, pyrrole or thiophene), combinations of Z, ZI, E, EI, EII and EIII most preferably do not combine to form a ring structure; that is, in such a situation, Z and ZI most preferably are independently hydrogen or alkyl, and although much less preferred, Z and ZI can combine with the associated nitrogen atom only to form a ring structure. More specifically, X, X′, X″, Y′ and Y″ individually include N, N—O, or an aromatic carbon atom bearing one of the following substituent species: H, alkyl, substituted alkyl, alkenyl, substituted alkenyl, heterocyclyl, substituted heterocyclyl, cycloalkyl, substituted cycloalkyl, aryl, substituted aryl, alkylaryl, substituted alkylaryl, arylalkyl, substituted arylalkyl, F, Cl, Br, I, NR′R″, CF3, CN, NO2, C2R′, SH, SCH3, N3, SO2CH3, OR′, (CR′R″)qOR′, O—(CR′R″)qC2R′, SR′, C(═O)NR′R″, NR′C(═O)R″, C(═O)R′, C(═O)OR′, OC(═O)R′, (CR′R″)qOCH2C2R′, (CR′R″)qC(═O)R′, (CR′R″)qC(CHCH3)OR′, O(CR′R″)qC(═O)OR′, (CR′R″)qC(═O)NR′R″, (CR′R″)qNR′R″, CH═CHR′, OC(═O)NR′R″ and NR′C(═O)OR″ where q is an integer from 1 to 6 and R′ and R″ are individually hydrogen, or alkyl (e.g., C1-C10 alkyl, preferably C1-C5 alkyl, and more preferably methyl, ethyl, isopropyl, tertiarybutyl or isobutyl), cycloalkyl (e.g., cyclopropyl cyclobutyl, cyclopentyl, cyclohexyl, cycloheptyl and adamantyl), a non-aromatic heterocyclic ring wherein the heteroatom of the heterocyclic moiety is separated from any other nitrogen, oxygen or sulfur atom by at least two carbon atoms (e.g., quinuclidinyl, pyrollidinyl and piperidinyl), an aromatic group-containing species (e.g., pyridyl, quinolinyl, pyrimidinyl, furanyl, phenyl and benzyl where any of the foregoing can be suitably substituted with at least one substituent group, such as alkyl, hydroxyl, alkoxyl, halo, or amino substituents). Other representative aromatic ring systems are set forth in Gibson et al., J. Med. Chem. 39:4065 (1996). R′ and R″ can be straight chain or branched alkyl, or R′ and R″ and the intervening atoms can combine to form a ring structure (e.g., cyclopropyl cyclobutyl, cyclopentyl, cyclohexyl, cycloheptyl, adamantyl or quinuclidinyl). Substituent species to the aromatic carbon atoms previously described for X, X′, X″, Y′ and Y″, when adjacent, can combine to form one or more saturated or unsaturated, substituted or unsubstituted carbocyclic or heterocyclic rings containing, but not limited to, ether, acetal, ketal, amine, ketone, lactone, lactam, carbamate, or urea functionalities. In addition, it is highly preferred that Y′ is carbon bonded to hydrogen, and it is preferred that X is C—H. Preferably, E, EI and EII are hydrogen. In one preferred embodiment, n is 1, m is 1 or 2, E, EI and EII each are hydrogen, and EIII is alkyl (e.g., methyl). In another preferred embodiment, n is 1, m is 1 or 2 and E, EI, EII, EIII each are hydrogen. Depending upon the identity and positioning of each individual E, EI, EII and EIII, certain compounds can be optically active. Additionally, the aryl substituted amine component of compounds of the present invention can possess chiral centers (e.g., the compound can have an R or S configuration). Depending upon E, EI, EII and EIII, compounds of the present invention have chiral centers, and the present invention relates to racemic mixtures of such compounds as well as single enantiomer compounds. Typically, the selection of n, m, E, EI, EII and EIII is such that up to about 4, and frequently up to 3, and usually 0, 1 or 2, of the substituents designated as E, EI, EII and EIII are non-hydrogen substituents (i.e., substituents such as alkyl or halo-substituted alkyl).
Name
1-azabicycloheptyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-azabicyclooctyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tricyclic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1(C2CCCCCC2)CCCCCC1.[N:15]1([CH:23]2[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]CC1>>[CH:23]1([CH:30]2[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][NH:15]1

Inputs

Step One
Name
1-azabicycloheptyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCCC1)C1CCCCCC1
Step Two
Name
1-azabicyclooctyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCCCC1)C1CCCCCCC1
Step Three
Name
tricyclic ring
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(NCCCCC1)C1CCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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